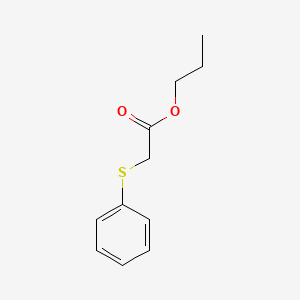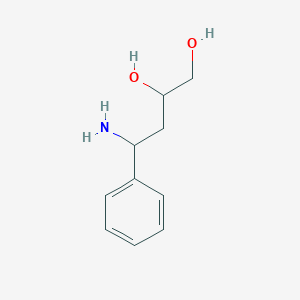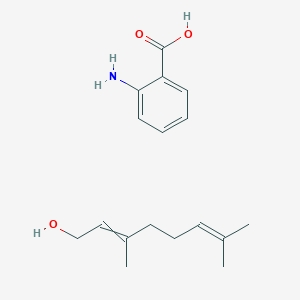![molecular formula C15H15N3O4S B12547545 N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide](/img/structure/B12547545.png)
N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide is a complex organic compound with a unique structure that includes a hydrazinylidene group, a methylsulfonyl group, and a phenoxybenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the hydrazinylidene group: This can be achieved by reacting hydrazine with an appropriate aldehyde or ketone under controlled conditions.
Introduction of the methylsulfonyl group: This step involves the sulfonation of a suitable precursor using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Coupling with phenoxybenzamide: The final step involves coupling the intermediate with phenoxybenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, coatings, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, while the phenoxybenzamide moiety can interact with hydrophobic pockets in target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenylbenzamide
- N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-methoxybenzamide
- N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-chlorobenzamide
Uniqueness
N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenoxy group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological properties.
Eigenschaften
Molekularformel |
C15H15N3O4S |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide |
InChI |
InChI=1S/C15H15N3O4S/c1-23(20,21)14-9-11(15(19)17-10-18-16)7-8-13(14)22-12-5-3-2-4-6-12/h2-10H,16H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
MLVSSQHKZNYBRX-UHFFFAOYSA-N |
Isomerische SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N/C=N/N)OC2=CC=CC=C2 |
Kanonische SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC=NN)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B12547475.png)



![2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine](/img/structure/B12547511.png)
![4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid](/img/structure/B12547515.png)
![5H-Pyrrolo[1,2-a]imidazole-5-methanol,2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-,(5S)-](/img/structure/B12547520.png)

![{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride](/img/structure/B12547536.png)

![3-Phenylthieno[2,3-b]pyrrolizin-8-one](/img/structure/B12547542.png)

![2,4-Pentadiyn-1-ol, 5-[4-methyl-2-(methylthio)-5-pyrimidinyl]-](/img/structure/B12547557.png)

